

5-Bromo-1,3-dichloro-2-iodobenzene molecular weight

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Compound of Interest

Compound Name: 5-Bromo-1,3-dichloro-2-iodobenzene

Cat. No.: B1365838

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An In-Depth Technical Guide to **5-Bromo-1,3-dichloro-2-iodobenzene**: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,3-dichloro-2-iodobenzene is a polyhalogenated aromatic compound of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science. Its densely functionalized structure, featuring four distinct halogen atoms, offers a versatile platform for the construction of complex molecular architectures. The differential reactivity of the carbon-halogen bonds ($C-I > C-Br > C-Cl$) allows for selective and sequential functionalization, primarily through cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, beginning with a foundational analysis of its molecular weight and physicochemical properties. It further outlines a plausible, mechanistically-grounded synthetic strategy and discusses its potential applications as a strategic building block in advanced chemical synthesis. Safety and handling protocols are also detailed to ensure its proper use in a research environment.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. While **5-Bromo-1,3-dichloro-2-iodobenzene** is

classified as a rare chemical for which extensive empirical data is not always collected by commercial suppliers, its key properties can be calculated and reliably estimated based on its structure.

Chemical Identity

- IUPAC Name: **5-Bromo-1,3-dichloro-2-iodobenzene**
- Chemical Formula: $C_6H_2BrCl_2I$ [\[1\]](#)
- CAS Number: 62720-30-3[\[1\]](#)

Molecular Weight: A Detailed Calculation

The molecular weight (MW) is a critical parameter for stoichiometric calculations in reaction planning. It is determined by summing the atomic weights of each atom in the molecular formula ($C_6H_2BrCl_2I$). Using the most recent atomic weight values provided by the International Union of Pure and Applied Chemistry (IUPAC), the calculation is as follows:

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	6	12.011	72.066
Hydrogen	H	2	1.008	2.016
Bromine	Br	1	79.904	79.904
Chlorine	Cl	2	35.453	70.906
Iodine	I	1	126.904	126.904
Total	351.796			

The calculated molecular weight of **5-Bromo-1,3-dichloro-2-iodobenzene** is 351.80 g/mol .

Tabulated Physicochemical Data

The following table summarizes key physical and chemical properties. It is important to note that due to the compound's rarity, some values are predicted or based on data from structurally

similar compounds.

Property	Value / Description	Source / Rationale
Molecular Weight	351.80 g/mol	Calculated
Physical Form	Likely a solid at room temperature	Inferred from similar polyhalogenated benzenes[2]
Melting Point	Not experimentally published. Expected to be >100 °C.	Inferred from similar structures like 1,3-dibromo-5-iodobenzene (m.p. 124.4-124.7 °C)[2]
Boiling Point	Not experimentally published. Expected to be >300 °C.	Inferred from similar structures[2]
Solubility	Insoluble in water. Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene).	Standard for non-polar aromatic compounds
Reactivity	C-I bond is most reactive to cross-coupling, followed by C-Br, then C-Cl.	Based on known C-X bond dissociation energies

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **5-Bromo-1,3-dichloro-2-iodobenzene** is not readily available in public literature, a robust and logical pathway can be designed starting from a commercially available precursor, 4-bromo-2,6-dichloroaniline. This multi-step synthesis leverages well-established reactions in aromatic chemistry.

Proposed Synthetic Strategy

The proposed synthesis involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an aniline (amino group) into a wide variety of functional groups via a diazonium salt intermediate. In this case, the target is the introduction of iodine.

- **Diazotization:** The starting material, 4-bromo-2,6-dichloroaniline, is treated with a diazotizing agent, such as sodium nitrite (NaNO_2) in the presence of a strong acid (e.g., H_2SO_4), to convert the amino group ($-\text{NH}_2$) into a diazonium salt ($-\text{N}_2^+$). This intermediate is highly reactive and is typically generated in situ at low temperatures ($0\text{-}5\text{ }^\circ\text{C}$) to prevent premature decomposition.
- **Iodination (Sandmeyer Reaction):** The unstable diazonium salt is immediately treated with a source of iodide, typically potassium iodide (KI). The diazonium group is an excellent leaving group (releasing N_2 gas), facilitating its substitution by the iodide ion to yield the final product.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology based on established chemical principles. It must be performed by a qualified chemist with appropriate safety precautions.

Step 1: Diazotization of 4-Bromo-2,6-dichloroaniline

- In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-2,6-dichloroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at $0\text{-}5\text{ }^\circ\text{C}$.
- In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water.
- Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed $5\text{ }^\circ\text{C}$. The formation of the diazonium salt is indicated by a change in the solution's appearance. Stir for an additional 30 minutes at $0\text{-}5\text{ }^\circ\text{C}$.

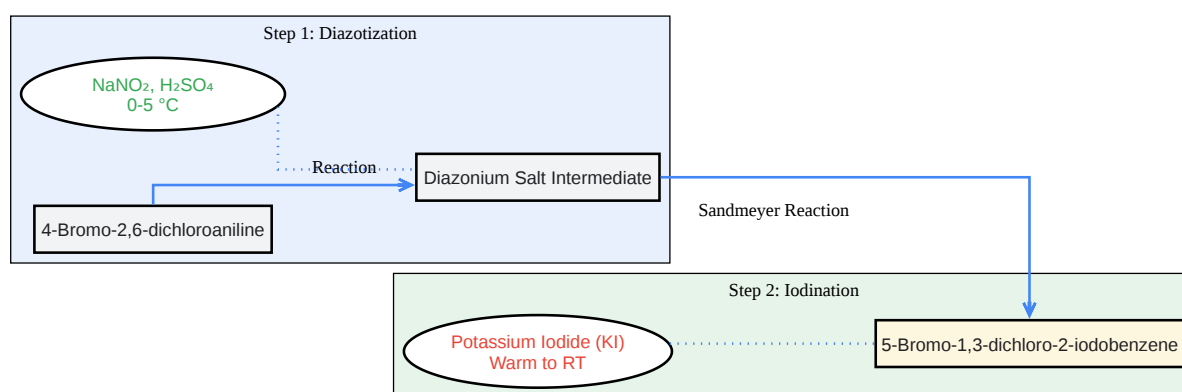
Step 2: Iodination to form **5-Bromo-1,3-dichloro-2-iodobenzene**

- In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
- Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous bubbling (N_2 gas evolution) will be observed.
- Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours, then heat gently (e.g., to $50\text{-}60\text{ }^\circ\text{C}$) for 1 hour to ensure the reaction goes to completion.

- Cool the mixture to room temperature. The crude product will likely precipitate as a solid.

Workflow Visualization

The following diagram illustrates the proposed synthetic workflow.



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Figure 1: Proposed synthesis of **5-Bromo-1,3-dichloro-2-iodobenzene**.

Purification and Characterization

- Workup: The crude product should be extracted from the aqueous reaction mixture using an organic solvent like dichloromethane. The organic layer is then washed with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
- Purification: The extracted product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

- **Characterization:** The identity and purity of the final product must be confirmed using standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry. The mass spectrum should show a characteristic isotopic pattern corresponding to the presence of one bromine and two chlorine atoms.

Applications in Advanced Organic Synthesis

The utility of **5-Bromo-1,3-dichloro-2-iodobenzene** lies in the differential reactivity of its three types of carbon-halogen bonds. This feature makes it an ideal building block for creating highly substituted aromatic cores.

Strategic Cross-Coupling Precursor

The compound is an excellent substrate for sequential, site-selective cross-coupling reactions. The reactivity order for common palladium-catalyzed reactions (like Suzuki, Stille, or Sonogashira couplings) is $\text{C-I} > \text{C-Br} > \text{C-Cl}$.^[3] This allows a chemist to:

- First, selectively functionalize the C-I bond under mild conditions.
- Second, functionalize the C-Br bond under slightly more forcing conditions.
- The C-Cl bonds remain as stable sites for further modification or can be left untouched.

This stepwise approach provides precise control over the final molecular structure, which is invaluable in the synthesis of pharmaceuticals and complex organic materials.^[4]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, **5-Bromo-1,3-dichloro-2-iodobenzene** must be handled with care in a laboratory setting.

- **General Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.^[5]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.^[6]
- **First Aid:**

- Skin Contact: Immediately wash with plenty of soap and water.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]
- Inhalation: Move the person to fresh air.[7]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[5][6]

Conclusion

5-Bromo-1,3-dichloro-2-iodobenzene represents a highly valuable, albeit specialized, building block for modern organic synthesis. While its core physicochemical data is not extensively published, a solid understanding can be derived from its calculated molecular weight and comparison with analogous structures. Its true power lies in the potential for selective, sequential functionalization afforded by the three different halogen atoms, enabling the efficient construction of complex, highly substituted aromatic compounds for applications in drug discovery and materials science. Adherence to strict safety protocols is mandatory when handling this potent chemical intermediate.

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